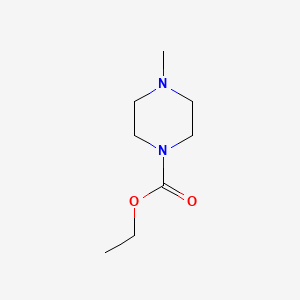

Ethyl 4-methylpiperazine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-3-12-8(11)10-6-4-9(2)5-7-10/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYYUUDWGLOMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70275703 | |

| Record name | ethyl 4-methylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59325-11-0 | |

| Record name | ethyl 4-methylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Ethyl 4 Methylpiperazine 1 Carboxylate and Its Analogs

Established Synthetic Pathways for Piperazine-1-carboxylates

The synthesis of piperazine-1-carboxylates, the core structure of the target compound, relies on fundamental reactions that functionalize the nitrogen atoms of the piperazine (B1678402) ring. These methods are generally robust and scalable, forming the bedrock of piperazine chemistry.

Carbonylation Reactions for Carbamate (B1207046) Formation

The formation of the carbamate moiety is a critical step in the synthesis of piperazine-1-carboxylates. This transformation can be achieved through various carbonylation strategies. A direct and atom-economical approach involves the reaction of piperazines with carbon dioxide (CO₂). In aqueous solutions, piperazine reacts with CO₂ in a fast, equilibrium-driven process to form piperazine carbamic acid and its corresponding carbamate salts. researchgate.netresearchgate.net The reaction proceeds through a zwitterionic mechanism where the amine attacks the carbon of CO₂. researchgate.net While this method is elegant, controlling the reaction to yield the desired mono-carbamate ester requires subsequent steps.

A more common and synthetically versatile method involves the use of acylating agents such as ethyl chloroformate. In this approach, a piperazine derivative, for instance, 1-methylpiperazine (B117243), is reacted with ethyl chloroformate in the presence of a base (like triethylamine (B128534) or potassium carbonate) and a suitable solvent (such as benzene (B151609) or acetone). google.com The base neutralizes the hydrochloric acid formed during the reaction, driving it to completion. This method provides a direct and high-yielding route to the target ester. Similarly, dicarbonates, like di-tert-butyl dicarbonate (B1257347) (Boc₂O), are widely used to install a carbamate protecting group, which can be a precursor to other esters. google.com

Table 1: Comparison of Carbonylation Reagents for Carbamate Formation

| Reagent | Reaction Conditions | Advantages | Disadvantages |

| Carbon Dioxide (CO₂) | Aqueous solution, often with a base | Atom economical, uses a renewable C1 source. | Forms carbamic acid/salt; requires further steps for esterification; equilibrium-driven. researchgate.netresearchgate.net |

| Ethyl Chloroformate | Aprotic solvent with a base (e.g., Et₃N) | Direct, high yield, versatile for various esters. | Generates corrosive HCl byproduct; reagent is moisture-sensitive. google.com |

| Di-tert-butyl dicarbonate (Boc₂O) | Various solvents (e.g., DCM, Toluene) | Forms a stable carbamate (Boc), mild reaction conditions. | Primarily used for Boc protection, not direct ethyl ester formation. google.com |

Esterification Approaches with Piperazine Derivatives

Esterification in this context refers to the N-acylation of the piperazine ring to form the ethyl carbamate. As mentioned, the reaction of a pre-existing piperazine with an activated carboxylic acid derivative is the most direct approach. The synthesis of Ethyl 4-methylpiperazine-1-carboxylate can be efficiently accomplished by treating 1-methylpiperazine with ethyl chloroformate.

An alternative strategy involves reacting piperazine with a carbonate compound. For example, heating piperazine with 1,1-dimethylpropynoxyphenyl carbonate can yield the corresponding piperazine carboxylate. google.com The choice of the specific piperazine starting material dictates the final product. For the target compound, starting with 1-methylpiperazine is the most straightforward pathway. If starting with piperazine itself, the esterification would yield ethyl piperazine-1-carboxylate, which would then require a subsequent N-methylation step.

Reductive Amination Strategies in Ethyl Piperazine-1-carboxylate Synthesis

Reductive amination is a cornerstone of amine synthesis and plays a crucial, albeit sometimes indirect, role in producing substituted piperazines. researchgate.net While not typically used to form the carbamate ester bond itself, it is a primary method for introducing alkyl substituents onto the piperazine nitrogen atoms.

In the context of this compound synthesis, one could envision a two-step sequence starting from the commercially available ethyl piperazine-1-carboxylate. This intermediate can undergo reductive amination with formaldehyde (B43269) using a reducing agent like sodium cyanoborohydride or catalytic hydrogenation to install the methyl group at the N4 position, yielding the final product. google.com This strategy offers high selectivity and employs mild conditions.

Furthermore, reductive amination is integral to more complex syntheses that build the piperazine ring from acyclic precursors. For instance, a method has been developed for the reductive cyclization of dioximes, derived from primary amines, to form the piperazine core. nih.gov This highlights the versatility of reductive amination in constructing the fundamental piperazine scaffold, which can then be further functionalized.

Advanced Synthetic Approaches to Functionalized Piperazines

While established methods are effective for N-substitution, functionalizing the carbon backbone of the piperazine ring has traditionally been challenging. researchgate.net Recent advances in synthetic organic chemistry have provided powerful new tools to create C-substituted piperazine analogs, expanding the accessible chemical space for drug discovery. mdpi.comnih.gov

C-H Functionalization Techniques

Direct C-H functionalization has emerged as a highly attractive strategy for modifying the piperazine core, as it avoids the need for pre-functionalized starting materials. nih.gov These methods selectively activate and convert a C-H bond on the piperazine ring into a new C-C or C-heteroatom bond.

Photoredox Catalysis: This technique uses light energy to generate highly reactive radical intermediates under mild conditions. encyclopedia.pub MacMillan and coworkers reported one of the earliest examples, demonstrating the C-H arylation of N-Boc-protected piperazines using an iridium-based photocatalyst. mdpi.com This approach has been expanded to include C-H alkylation and vinylation. researchgate.net For instance, α-carbamyl radicals, generated via single-electron oxidation of the carbamate-protected nitrogen, can couple with various radical acceptors to form C-alkylated piperazines. acs.org

Direct C–H Lithiation: Another powerful method involves the deprotonation of an α-C-H bond using a strong base, such as sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chiral ligand like (-)-sparteine (B7772259) to achieve asymmetric transformations. mdpi.com The resulting organolithium intermediate can then be trapped with various electrophiles to introduce diverse substituents. This method has been successfully applied to N-Boc-protected piperazines. mdpi.com

SnAP Reagents: The Stannyl (B1234572) Amine Protocol (SnAP), developed by Bode and coworkers, is a convergent method for synthesizing C-functionalized piperazines from aldehydes. mdpi.comencyclopedia.pub It involves the copper-mediated cyclization of an imine with a stannyl amine reagent to generate diverse C2-substituted piperazines under mild conditions. encyclopedia.pub

Table 2: Overview of Advanced C-H Functionalization Methods for Piperazine Analogs

| Method | Catalyst/Reagent | Type of Functionalization | Key Features |

| Photoredox Catalysis | Iridium or Ruthenium complexes, Organic dyes | Arylation, Vinylation, Alkylation | Mild conditions, high functional group tolerance, uses visible light. mdpi.comresearchgate.netacs.org |

| Direct C-H Lithiation | s-BuLi, often with chiral ligands (e.g., sparteine) | Alkylation, Arylation, etc. | Access to enantiopure piperazines, requires strong base and low temperatures. mdpi.com |

| SnAP (Stannyl Amine Protocol) | Copper catalysts, Stannane reagents | Diverse C2-substitution | Convergent synthesis from aldehydes, mild conditions, good functional group tolerance. encyclopedia.pub |

Biocatalytic Synthesis and Enantioselective Production

The production of single-enantiomer piperazine derivatives is of paramount importance, as different enantiomers of a chiral drug can have vastly different pharmacological activities. Several strategies have been developed to achieve enantioselective synthesis.

Asymmetric Catalysis: Transition-metal-catalyzed reactions using chiral ligands are a powerful tool for creating stereocenters. Stoltz and coworkers developed a palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones. nih.govcaltech.edu The resulting enantioenriched piperazin-2-ones can be subsequently reduced to afford chiral α-substituted piperazines. caltech.edu This method provides access to valuable α-tertiary piperazines with high enantioselectivity. caltech.edu

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to construct the piperazine ring. By starting with an enantiopure amino acid, the stereochemistry is transferred to the final piperazine product. rsc.org For example, homochiral amino acids can be converted in multiple steps into 5- and 6-substituted-piperazine-2-acetic acid esters as single stereoisomers. rsc.orgresearchgate.net

Enzyme-Mediated Resolution: Biocatalysis offers a green and highly selective method for separating racemic mixtures. Enzyme-mediated chiral resolution is a common method for obtaining enantiopure substituted piperazines. nih.govcaltech.edu This involves using an enzyme that selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one.

Table 3: Strategies for Enantioselective Synthesis of Piperazine Analogs

| Strategy | Description | Example |

| Asymmetric Catalysis | Uses a chiral catalyst or ligand to favor the formation of one enantiomer over the other. | Pd-catalyzed asymmetric allylic alkylation of piperazin-2-ones to form chiral piperazines after reduction. nih.govcaltech.edu |

| Chiral Pool Synthesis | Utilizes readily available, inexpensive enantiopure starting materials, such as amino acids or sugars. | Conversion of homochiral amino acids into enantiomerically pure disubstituted piperazine esters. rsc.orgresearchgate.net |

| Enzyme-Mediated Resolution | Employs an enzyme to selectively transform one enantiomer in a racemic mixture, allowing for separation. | Kinetic resolution of a racemic piperazine derivative using a lipase (B570770) enzyme. caltech.edu |

Multi-component Reactions and Rearrangement Protocols

Multi-component reactions (MCRs) and rearrangement protocols represent powerful and efficient strategies for the synthesis of complex molecular architectures, including piperazine derivatives. MCRs, which involve the reaction of three or more starting materials in a single step, offer significant advantages such as reduced reaction times, minimal purification steps, and the creation of molecular diversity. nih.gov Similarly, rearrangement reactions provide unique pathways to construct the piperazine core through intramolecular atom reorganization. researchgate.neteurekaselect.comtandfonline.com

Several named rearrangement reactions have been successfully employed for the synthesis of piperazine analogs, including the diaza-Cope, Mumm, Ugi-Smiles, [2+3] Stevens, Aza-Wittig, Curtius, and Schmidt rearrangements. eurekaselect.comtandfonline.comscilit.com These methods allow for the construction of the piperazine ring with a high degree of substitution. researchgate.net For instance, a one-pot, three-component reaction involving N-activated aziridines, anilines, and propargyl carbonates, catalyzed by palladium, yields highly substituted piperazines with excellent stereoselectivity. acs.org Another approach utilizes a four-component reaction of an aromatic aldehyde, 1,3-dimethylbarbituric acid, and 2-methylindole (B41428) with a copper sulfate (B86663) catalyst to produce spirotetrahydrocarbazoles containing a piperazine-like moiety. beilstein-journals.org Such strategies highlight the versatility of MCRs in generating complex heterocyclic systems from simple precursors. beilstein-journals.orgasianpubs.org

| Reaction Type | Description | Key Features | Reference |

|---|---|---|---|

| Multi-component Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form a single product containing portions of all starting materials. | High efficiency, atom economy, reduced waste, rapid generation of chemical libraries. | nih.gov |

| Ugi-Smiles Rearrangement | A specific type of MCR involving an isocyanide, an aldehyde or ketone, an amine, and a carboxylic acid, coupled with a Smiles rearrangement. | Access to highly functionalized peptide-like structures and other complex molecules. | eurekaselect.comscilit.com |

| Diaza-Cope Rearrangement | A sigmatropic rearrangement involving a 1,5-diene system with two nitrogen atoms, leading to ring expansion or contraction. | Useful for constructing specific piperazine ring systems under thermal or catalytic conditions. | tandfonline.com |

| [3+3] Cycloaddition | An iridium-catalyzed reaction that provides a divergent pathway to selectively form six-membered piperazine rings instead of five-membered imidazolidines. | High regioselectivity and diastereoselectivity for C-substituted piperazines. | nih.gov |

Synthesis of Key Precursors and Intermediates

The synthesis of this compound and its analogs relies on the availability of key precursors and intermediates. The strategic preparation of these building blocks is crucial for the successful generation of the final target molecules.

Preparation of 4-Methylpiperazine-1-carbonyl Chloride

4-Methylpiperazine-1-carbonyl chloride is a critical intermediate for the synthesis of this compound. It is typically prepared as its hydrochloride salt. sigmaaldrich.comnih.gov A common industrial method involves the reaction of N-methylpiperazine with highly toxic phosgene (B1210022). However, safer and more environmentally friendly alternatives have been developed. One such method employs di(trichloromethyl) carbonate, also known as triphosgene, as a phosgene substitute. google.com

In this alternative protocol, N-methylpiperazine is reacted with di(trichloromethyl) carbonate in an organic solvent. google.com The reaction conditions can be controlled to achieve high yields of the desired product. For example, the synthesis can be carried out by reacting 1-chloroformyl-4-methylpiperazine hydrochloride with N-methylpiperazine in the presence of triethylamine in a solvent like dichloromethane. google.com

| Reagent 1 | Reagent 2 | Solvent | Key Conditions | Product | Reference |

|---|---|---|---|---|---|

| N-methylpiperazine | Di(trichloromethyl) carbonate | Organic Solvent (e.g., Dichloromethane) | Reaction temperature: 15–150 °C; Reaction time: 1–10 hours. Molar ratio of N-methylpiperazine to di(trichloromethyl) carbonate is 1:0.30–1.0. | 4-Methylpiperazine-1-carbonyl chloride hydrochloride | google.com |

| 1-chloroformyl-4-methylpiperazine hydrochloride | N-methylpiperazine | Dichloromethane | Reaction with triethylamine for 2-6 hours. | Di(4-methylpiperazin-1-yl)methanone (as a related product) | google.com |

Synthesis of Related Piperazine Derivatives for Analog Generation

The generation of analogs of this compound involves the synthesis of a wide array of substituted piperazine derivatives. The piperazine scaffold is a privileged structure in medicinal chemistry, and numerous methods have been developed for its modification. nih.govrsc.org These methods primarily focus on substitution at the nitrogen atoms or, more recently, at the carbon atoms of the ring.

N-Aryl piperazines are commonly synthesized via transition metal-catalyzed cross-coupling reactions. The most prominent methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-Goldberg reaction. nih.gov Aromatic nucleophilic substitution (SNAr) is also a viable route for electron-deficient aromatic systems. nih.gov For the synthesis of N-alkyl piperazines, three main strategies are employed: nucleophilic substitution using alkyl halides, reductive amination, and the reduction of N-acyl piperazines. nih.gov

Direct functionalization of the carbon atoms of the piperazine ring has traditionally been challenging but has seen significant advances through C-H functionalization methodologies. mdpi.comnih.gov Photoredox catalysis, in particular, has emerged as a mild and effective tool for the site-selective C-H functionalization of piperazines, allowing for the introduction of alkyl and aryl groups at the α-position to the nitrogen atom. mdpi.com These modern techniques expand the accessible chemical space for piperazine analogs. mdpi.commdpi.com

| Functionalization Type | Synthetic Method | Description | Reference |

|---|---|---|---|

| N-Arylation | Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction between an aryl halide/triflate and a piperazine. | nih.gov |

| N-Alkylation | Reductive Amination | A two-step process involving the formation of an iminium ion from a carbonyl compound and piperazine, followed by reduction. | nih.gov |

| C-H Functionalization | Photoredox Catalysis | Uses light to generate a radical at the C-H bond of the piperazine ring, which can then be coupled with various partners. | mdpi.comnih.gov |

| Cyclization | Reductive Cyclization of Dioximes | Builds the piperazine ring from primary amines via double oximinoalkylation followed by catalytic reduction. | mdpi.com |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount for maximizing product yields, minimizing side reactions, and ensuring the sustainability of a synthetic process. For the synthesis of this compound and its derivatives, key parameters include solvent choice, catalyst selection, and the control of selectivity.

Solvent Effects and Catalysis in Ester and Amide Formation

The formation of the carbamate ester in this compound and related amide bonds in its analogs is highly influenced by the choice of solvent and catalyst. The direct reaction of 4-methylpiperazine-1-carbonyl chloride with an alcohol (esterification) or an amine (amidation) is often performed in an inert organic solvent, such as benzene or dichloromethane, with a base like triethylamine to neutralize the generated HCl. google.com

Modern catalytic methods aim to form these bonds more efficiently. For direct amide formation from carboxylic acids and amines, catalysts based on boron (e.g., boronic acids) or Group IV metals (e.g., Ti, Zr) are effective, often requiring azeotropic removal of water. ucl.ac.uk Interestingly, water itself can serve as a green solvent for the direct amidation of simple esters with cyclic secondary amines, proceeding without the need for a catalyst or additives. researchgate.net The use of biocatalysts, such as enzymes, also represents a growing field for sustainable amide bond formation, with ATP-dependent enzymes showing particular promise in aqueous media. nih.govrsc.org The solvent can also play a crucial role in selectivity; for instance, in the iridium-catalyzed synthesis of C-substituted piperazines, benzene was found to provide a better compromise between conversion and selectivity compared to acetonitrile (B52724) or dichloromethane. nih.gov

| Transformation | Catalyst/Solvent System | Key Findings | Reference |

|---|---|---|---|

| Amidation (Carboxylic Acid + Amine) | Boronic Acid Catalysts | Efficient catalysis for direct amidation, typically requiring water removal. | ucl.ac.uk |

| Amidation (Ester + Amine) | Water (as solvent) | Metal-free, additive-free, and base-free amidation of esters with cyclic secondary amines in good to excellent yields. | researchgate.net |

| Amide Bond Formation | ATP-dependent Enzymes | Biocatalytic approach for amide synthesis in aqueous systems, often coupled with ATP recycling. | rsc.org |

| Piperazine Synthesis (Cycloaddition) | Iridium Catalyst in various solvents | Solvent choice (Benzene vs. Acetonitrile) significantly impacts regioselectivity and reaction rate. | nih.gov |

Control of Chemoselectivity and Regioselectivity

Controlling selectivity is a central challenge in the synthesis of piperazine derivatives. Chemoselectivity, particularly for mono-functionalization versus di-functionalization of the two nitrogen atoms in the piperazine core, is critical. While traditional methods rely on protecting groups, simplified protocols have been developed. nih.gov A notable strategy involves the in-situ generation of the piperazin-1-ium (B1237378) cation by using acetic acid as the reaction medium. researchgate.net This mono-protonated species reacts chemoselectively with various electrophilic reagents, such as acyl chlorides and sulfonyl chlorides, to yield mono-substituted products. researchgate.net

Regioselectivity concerns the site of reaction in non-symmetrical piperazines or during the functionalization of the ring itself. For C-H functionalization, the choice of directing groups on the nitrogen atom can guide the reaction to a specific carbon position. nih.gov In catalytic reactions that build the ring, conditions can be tuned to favor one constitutional isomer over another. For example, in the reaction of imines, the addition of a phosphine (B1218219) ligand (PPh3) to an iridium complex was found to be crucial for diverting the reaction pathway to favor the formation of the six-membered piperazine ring over a five-membered imidazolidine (B613845) ring. nih.gov Similarly, in the synthesis of cis-2,5-disubstituted piperazines, the regioselective ring-opening of chiral aziridines is a key step that dictates the final stereochemistry. rsc.org

| Selectivity Type | Synthetic Challenge | Strategy for Control | Example | Reference |

|---|---|---|---|---|

| Chemoselectivity | Mono- vs. Di-substitution on piperazine nitrogens. | Use of mono-protonated piperazin-1-ium cation. | Reacting piperazine with acyl chlorides in acetic acid to favor mono-acylation. | researchgate.net |

| Regioselectivity | Formation of piperazine vs. imidazolidine ring. | Addition of a specific ligand to the catalyst. | Using PPh3 with an Iridium catalyst to promote [3+3] cycloaddition for piperazine synthesis. | nih.gov |

| Regioselectivity | Site of C-H functionalization on the piperazine ring. | Use of directing groups. | A 2-pyridinyl directing group on nitrogen can direct lithiation or metal-catalyzed functionalization to the adjacent C-H bond. | nih.gov |

| Diastereoselectivity | Controlling stereochemistry in substituted piperazines. | Substrate control and catalyst selection. | Asymmetric synthesis of cis-2,6-disubstituted N-aryl piperazines via a cyclization pathway that favors a pseudoequatorial orientation of substituents. | rsc.org |

Chemical Reactivity and Mechanistic Investigations of Ethyl 4 Methylpiperazine 1 Carboxylate

Reactivity of the Carboxylate Group

The ethyl carboxylate group attached to the N1 nitrogen of the piperazine (B1678402) ring is an ester moiety, specifically a carbamate (B1207046). Its reactivity is characteristic of esters, though influenced by the adjacent nitrogen atom.

The ester linkage in ethyl 4-methylpiperazine-1-carboxylate is susceptible to hydrolysis, a reaction that cleaves the ester back into its constituent carboxylic acid and alcohol. This process can be catalyzed by either acid or alkali.

Acid-Catalyzed Hydrolysis : When heated under reflux with a dilute mineral acid such as hydrochloric acid, the ester group can be hydrolyzed. chemguide.co.uk This reaction is typically reversible, and an excess of water is used to drive the equilibrium towards the products: 4-methylpiperazine-1-carboxylic acid and ethanol. chemguide.co.uk

Alkaline Hydrolysis (Saponification) : A more common and generally irreversible method for ester hydrolysis is heating with a dilute alkali, such as sodium hydroxide (B78521) solution. chemguide.co.uk This reaction produces the salt of the carboxylic acid (e.g., sodium 4-methylpiperazine-1-carboxylate) and ethanol. The resulting carboxylate salt can then be acidified with a strong acid to yield the free 4-methylpiperazine-1-carboxylic acid. chemguide.co.uk

Enzymatic Hydrolysis : Carboxylesterases are enzymes capable of metabolizing ester, carbamate, and amide compounds. nih.gov Human carboxylesterases like CES1 and CES2 are known to hydrolyze carbamate prodrugs to their active forms. nih.gov It is plausible that this compound could serve as a substrate for such enzymes, leading to its cleavage into 4-methylpiperazine-1-carboxylic acid and ethanol.

Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is also a potential reaction pathway, though less commonly documented for this specific compound compared to hydrolysis.

The carbonyl carbon of the carboxylate group is electrophilic and can be attacked by various nucleophiles.

Amines : The reaction of esters with ammonia (B1221849) or primary/secondary amines, known as aminolysis, yields an amide. This reaction with this compound would involve nucleophilic acyl substitution, where the amine displaces the ethoxy group to form a urea (B33335) derivative (a diamide (B1670390) of carbonic acid) and ethanol. youtube.com To facilitate this reaction, which can be slow, heating is often required. youtube.com

Alcohols : As mentioned in the transesterification pathway, reaction with another alcohol under catalytic conditions can replace the original ethyl group with a different alkyl group from the attacking alcohol.

Thiols : While less common than reactions with alcohols or amines, thiols can also act as nucleophiles to attack the carboxylate group, potentially leading to the formation of a thiocarbamate.

Transformations Involving the Piperazine Nitrogen Atoms

The nitrogen atoms of the piperazine ring are key centers of reactivity, particularly the tertiary amine at the N4 position.

The nitrogen atoms in the piperazine ring can serve as nucleophiles in alkylation reactions. While the N1 nitrogen in the target compound is part of a less nucleophilic carbamate group, the N4 nitrogen is a tertiary amine.

The synthesis of this compound itself involves the N-alkylation of its precursor, ethyl 1-piperazinecarboxylate. Further alkylation of the N4 tertiary amine in this compound with an alkyl halide (e.g., methyl iodide) would lead to the formation of a quaternary ammonium (B1175870) salt. A general method for N-alkylation involves reacting the amine with an alkyl halide, such as iodoethane, often in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov

The following table summarizes a representative N-alkylation reaction on a related benzothiazine derivative, illustrating the general conditions used.

| Reactant | Reagent | Solvent | Product | Yield (%) | Ref |

| Sodium 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate | Iodoethane | DMSO | Ethyl 1-ethyl-4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate | 23 | nih.gov |

Acylation reactions are fundamental for creating amide bonds and are typically performed on the secondary amine of a piperazine precursor. The direct acylation of this compound is not feasible at the nitrogen atoms, as one is a tertiary amine and the other is a carbamate. However, its precursor, ethyl 1-piperazinecarboxylate, possesses a reactive secondary amine at the N4 position that readily undergoes acylation. sigmaaldrich.com

This reaction involves treating the piperazine derivative with an activated carboxylic acid, such as an acid chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct. youtube.comnih.gov This approach is widely used to synthesize a vast array of functionalized piperazine amides. nih.gov

Below is a table detailing examples of acylation reactions on N-substituted piperazines to form amide bonds.

| Piperazine Reactant | Acylating Agent | Conditions | Product | Yield (%) | Ref |

| N-ethyl-piperazine | Oleanonic acid chloride | CH₂Cl₂, Et₃N, Δ, 5 h | N-ethyl-piperazinyl oleanonamide | 94 | nih.gov |

| N-ethyl-piperazine | Ursonic acid chloride | CH₂Cl₂, Et₃N, Δ, 5 h | N-ethyl-piperazinyl ursonamide | 91 | nih.gov |

| Various amines | Various carboxylic acids | TiCl₄, Pyridine, 85 °C | Corresponding Amides | Moderate to Excellent | nih.gov |

The tertiary nitrogen atom (N4) in this compound can be oxidized to form an N-oxide. This transformation is a common metabolic pathway for tertiary amines and can also be achieved synthetically using various oxidizing agents. google.comgoogle.com

Common reagents for N-oxidation include hydrogen peroxide (H₂O₂), often in a solvent like acetic acid or acetonitrile (B52724), or peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA). google.comscirp.org Kinetic studies on the oxidation of simple piperazines, including 1-methylpiperazine (B117243) and 1-ethylpiperazine, by bromamine-T have confirmed the formation of the corresponding N-oxide products. scirp.org The formation of N-oxides can sometimes alter the pharmacological profile of the parent compound. google.com

The table below presents examples of N-oxidation reactions on piperazine derivatives.

| Reactant | Oxidizing Agent | Conditions | Product | Reference |

| 3-(chloromethyl)-5-(4-fluorophenyl)pyridine | 35% H₂O₂ | Acetic acid, 70 °C | 3-(chloromethyl)-5-(4-fluorophenyl)pyridine-N-oxide | google.com |

| 1-methylpiperazine | Bromamine-T | Acidic buffer, 303 K | 1-methylpiperazine oxide | scirp.org |

| Bifeprunox | 35% H₂O₂ | Acetonitrile/water, 50 °C | Bifeprunox N-oxide | google.com |

Mechanistic Elucidation of Key Transformations

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the tertiary amine within the piperazine ring and the ethyl carboxylate moiety. Understanding the mechanistic pathways of its reactions is crucial for controlling its transformations and designing synthetic applications. This section delves into the mechanistic details of its key reactions, focusing on kinetic studies of oxidation, its acid-base equilibria, and the influence of catalysis on its reactivity.

Kinetic Studies of Oxidation Reactions

While specific kinetic studies on the oxidation of this compound are not extensively documented in publicly available literature, the reactivity of the closely related piperazine scaffold has been investigated, offering valuable insights. Studies on the oxidation of piperazine and its N-substituted derivatives, such as 1-methylpiperazine, by various oxidizing agents provide a framework for understanding how this compound might behave under similar conditions.

A kinetic and mechanistic study on the oxidation of piperazines by bromamine-T (BAT) in an acidic medium revealed that the reaction follows a first-order dependence on the concentration of both the oxidant [BAT] and the piperazine substrate. academie-sciences.fr The reaction rate showed an inverse fractional-order dependence on the proton concentration [H+], suggesting that the unprotonated form of the piperazine is the reactive species. academie-sciences.fr The proposed mechanism involves the formation of an intermediate complex between the piperazine and the active form of the oxidant, which then decomposes in the rate-determining step to yield the products. academie-sciences.fr For piperazine derivatives, the primary site of oxidation is the nitrogen atom, leading to the formation of the corresponding N-oxide. academie-sciences.fr

The general mechanism for the oxidation of piperazines (P) by bromamine-T can be outlined as follows:

Protonation equilibrium of the piperazine: P + H⁺ ⇌ PH⁺

Reaction of the unprotonated piperazine with the oxidant to form an intermediate complex.

Decomposition of the intermediate complex in the rate-determining step to form products.

The rate of oxidation is influenced by the nature of the substituent on the nitrogen atom. Electron-donating groups, such as a methyl group, are found to accelerate the reaction rate by increasing the electron density on the nitrogen atom, thereby facilitating the electrophilic attack by the oxidant. academie-sciences.fr Conversely, the electron-withdrawing nature of the ethyl carboxylate group at the N1 position in this compound would be expected to decrease the nucleophilicity of the adjacent nitrogen atom, potentially slowing down the rate of oxidation at this site compared to the N4-methylated nitrogen.

The following table summarizes typical kinetic parameters observed in the oxidation of piperazine derivatives, which can be used to infer the expected behavior of this compound.

| Substrate | Order with respect to [Oxidant] | Order with respect to [Substrate] | Effect of [H⁺] |

| Piperazine | 1 | 1 | Inverse fractional |

| 1-Methylpiperazine | 1 | 1 | Inverse fractional |

| 1-Ethylpiperazine | 1 | 1 | Inverse fractional |

This table presents generalized findings from kinetic studies on piperazine derivatives to illustrate expected trends for this compound.

Investigation of Protonation States and Acid-Base Equilibria

The protonation states and acid-base equilibria of this compound are fundamental to its chemical reactivity, solubility, and behavior in biological systems. The piperazine ring contains two nitrogen atoms that can be protonated, and their basicity is modulated by the substituents. The N1 nitrogen is attached to an electron-withdrawing ethyl carboxylate group, while the N4 nitrogen is bonded to an electron-donating methyl group.

This substitution pattern leads to a significant difference in the basicity of the two nitrogen atoms. The N4 nitrogen, with its attached methyl group, is more basic and will be protonated preferentially. The N1 nitrogen, being part of a carbamate, has its lone pair delocalized towards the carbonyl group, rendering it significantly less basic.

The acid-base equilibria can be represented by the following equations:

Where P represents this compound. The first protonation (pKa1) occurs at the N4 position, and the second protonation (pKa2), which would occur at the N1 position, is generally not observed under typical aqueous conditions due to the low basicity of the carbamate nitrogen.

The pKa values of various piperazine derivatives have been determined potentiometrically, providing a basis for estimating the pKa of this compound. uregina.ca For instance, piperazine itself has pKa values of approximately 9.73 and 5.35. uregina.ca The presence of a methyl group on one nitrogen, as in 1-methylpiperazine, results in pKa values around 9.5 and 4.8. The introduction of an electron-withdrawing group generally lowers the pKa values. A study on PROTACs containing piperazine linkers highlighted how modifications to the piperazine ring affect the protonation state. rsc.org

The following table presents the pKa values for piperazine and some of its derivatives, which helps in understanding the influence of substituents on basicity.

| Compound | pKa1 | pKa2 | Temperature (°C) |

| Piperazine | 9.73 | 5.35 | 25 |

| 1-Methylpiperazine | 9.5 | 4.8 | 25 |

| 1-Ethylpiperazine | 9.6 | 4.9 | 25 |

| 1,4-Dimethylpiperazine | 8.9 | 4.3 | 25 |

Data sourced from studies on piperazine derivatives to contextualize the acid-base properties of this compound. uregina.ca

Based on these trends, the pKa corresponding to the protonation of the N4-methyl group in this compound is expected to be slightly lower than that of 1-methylpiperazine due to the distant electron-withdrawing effect of the carboxylate group.

Role of Catalysis in Enhancing Reactivity and Selectivity

While this compound itself is not typically used as a catalyst, its synthesis and subsequent reactions often rely on catalysis to enhance reaction rates and control selectivity. The formation of the piperazine ring and the manipulation of the carboxylate group are key areas where catalysis plays a pivotal role.

Catalysis in Piperazine Synthesis:

The synthesis of substituted piperazines often involves catalytic processes. For instance, the construction of the piperazine ring can be achieved through reductive amination reactions, which are frequently catalyzed by transition metals such as palladium on carbon (Pd/C) or nickel. google.com These catalysts facilitate the hydrogenation steps required to form the heterocyclic ring from appropriate acyclic precursors. The synthesis of enantiopure piperazines can be achieved through asymmetric lithiation-trapping methods, where the stereochemical outcome is controlled by a chiral ligand, such as (-)-sparteine (B7772259), which acts as a chiral catalyst or promoter. nih.govwhiterose.ac.uk

Catalysis in Reactions of the Carboxylate Group:

The ethyl carboxylate group can undergo various transformations, such as hydrolysis or transesterification, which are often catalyzed by acids or bases. For example, the hydrolysis of the ester to the corresponding carboxylic acid is typically accelerated by the presence of a strong acid or base.

The table below provides examples of catalytic systems used in the synthesis of related structures, highlighting the types of catalysts and their roles.

| Reaction Type | Catalyst | Substrate Type | Role of Catalyst |

| Reductive Amination | Pd/C, H₂ | Amine and carbonyl precursors | Facilitates hydrogenation for ring formation |

| Asymmetric Lithiation | s-BuLi/(-)-sparteine | N-Boc piperazine | Controls stereoselectivity of substitution |

| Cyanation | CuCN/CuI | Aryl halide | Promotes nucleophilic substitution |

| Biginelli Reaction | Ni(NO₃)₂·6H₂O | Aldehyde, β-ketoester, urea | Lewis acid catalyst for multicomponent reaction |

This table provides examples of catalytic systems relevant to the synthesis of piperazine and carboxylate-containing compounds. google.comnih.govgoogle.combanglajol.info

Advanced Spectroscopic and Structural Characterization of Ethyl 4 Methylpiperazine 1 Carboxylate and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a primary tool for identifying the functional groups and probing the molecular vibrations inherent to the compound's structure.

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the key functional groups within Ethyl 4-methylpiperazine-1-carboxylate by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. The spectrum of this molecule is characterized by several key absorption bands.

The most prominent feature is the strong absorption band associated with the carbonyl (C=O) stretching vibration of the carbamate (B1207046) group, typically observed in the region of 1700-1680 cm⁻¹. The presence of the nitrogen atom adjacent to the carbonyl group slightly lowers the frequency compared to a standard ester. The C-O stretching vibrations of the ester group present two distinct bands: one for the (C=O)-O stretch and another for the O-CH₂ stretch, which appear in the 1300-1000 cm⁻¹ range.

The piperazine (B1678402) ring and the attached methyl and ethyl groups contribute to the C-H stretching vibrations, which are visible in the 3000-2800 cm⁻¹ region. Aliphatic C-N stretching vibrations from the piperazine ring are typically found in the 1250-1020 cm⁻¹ range. Analysis of analogous compounds, such as ethyl piperidine-4-carboxylate, supports the assignment of these characteristic peaks. nih.govresearchgate.net Studies on related heterocyclic compounds also confirm the defragmentation patterns and the vibrational modes of similar ester moieties. mdpi.com

Table 1: Predicted FTIR Peaks for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2980-2800 | C-H Stretch | Alkyl (Ethyl, Methyl, Piperazine) |

| 1700-1680 | C=O Stretch | Carbamate |

| 1470-1440 | C-H Bend | CH₂, CH₃ |

| 1300-1200 | C-O Stretch | (C=O)-O |

| 1250-1020 | C-N Stretch | Tertiary Amine (Piperazine) |

| 1150-1050 | C-O Stretch | O-CH₂ |

Raman spectroscopy provides complementary information to FTIR, as it detects molecular vibrations that result in a change in polarizability. nih.gov For this compound, Raman spectroscopy is particularly useful for observing the symmetric vibrations of the carbon skeleton and the non-polar bonds, which may be weak or absent in the FTIR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution, providing precise information about the hydrogen and carbon environments and their connectivity.

The ¹H NMR spectrum of this compound provides a distinct set of signals that can be assigned to each proton in the molecule. The ethyl carbamate group gives rise to a characteristic quartet for the methylene (B1212753) protons (-O-CH₂-) around 4.1 ppm, coupled to the methyl protons (-CH₃) which appear as a triplet around 1.2 ppm.

The N-methyl group (-N-CH₃) on the piperazine ring is expected to appear as a singlet at approximately 2.3 ppm. The eight protons on the piperazine ring itself often present a more complex pattern. Due to the chair conformation of the ring and potential restricted rotation around the N-C(O) bond, the protons on the carbons adjacent to the carbamate nitrogen (positions 2 and 6) and those adjacent to the methylated nitrogen (positions 3 and 5) are chemically non-equivalent. rsc.org This typically results in two or more broad, overlapping multiplets in the 2.4-3.6 ppm range. Data from analogous compounds such as ethyl N-piperazinecarboxylate and other substituted piperazines confirm these assignments. chemicalbook.comresearchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 4.1 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~ 3.5 | Multiplet (broad) | 4H | Piperazine ring (-N(C=O)-CH₂ -) |

| ~ 2.4 | Multiplet (broad) | 4H | Piperazine ring (-N(CH₃)-CH₂ -) |

| ~ 2.3 | Singlet | 3H | -N-CH₃ |

| ~ 1.2 | Triplet | 3H | -O-CH₂-CH₃ |

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule, confirming the carbon framework. For this compound, eight distinct signals are expected.

The carbonyl carbon of the carbamate group is the most deshielded, appearing around 155 ppm. The methylene carbon of the ethyl group (-O-CH₂-) is found around 61 ppm, while its terminal methyl carbon (-CH₃) is located upfield at about 14 ppm. The N-methyl carbon resonates at approximately 46 ppm. The carbons of the piperazine ring typically appear in the 40-55 ppm range. lew.ro The carbons at positions 2 and 6 (adjacent to the carbamate) are expected at a different chemical shift than the carbons at positions 3 and 5 (adjacent to the N-methyl group) due to the different electronic environments. chemicalbook.comlibretexts.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 | C =O (Carbamate) |

| ~ 61 | -O-CH₂ -CH₃ |

| ~ 53 | Piperazine ring (C -3, C -5) |

| ~ 46 | -N-CH₃ |

| ~ 44 | Piperazine ring (C -2, C -6) |

| ~ 14 | -O-CH₂-CH₃ |

While ¹H and ¹³C NMR provide fundamental data, advanced NMR techniques are necessary to resolve ambiguities and understand the molecule's complex dynamics.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would definitively establish the proton-proton coupling network, for instance, confirming the coupling between the -O-CH₂- and -CH₃ protons of the ethyl group and untangling the complex couplings within the piperazine ring protons. rsc.org An HSQC spectrum correlates each proton with its directly attached carbon, allowing for unambiguous assignment of both the ¹H and ¹³C signals, which is especially useful for the closely spaced piperazine ring signals.

Dynamic NMR: Research on related N-acyl piperazines has shown that these molecules often exist as a mixture of conformers at room temperature due to the high energy barrier for rotation around the N-C(O) amide bond. rsc.orgresearchgate.net This restricted rotation can lead to significant broadening or even duplication of the piperazine ring signals in both ¹H and ¹³C NMR spectra. Temperature-dependent NMR studies can be used to probe this dynamic behavior. By raising the temperature, the rate of interconversion increases, leading to the coalescence and sharpening of the signals, allowing for the calculation of the rotational energy barrier.

Solid-State NMR (ssNMR): While solution-state NMR reveals the dynamic average structure, ssNMR can provide information about the specific conformation and packing of this compound in the solid crystalline state. This can reveal details about intermolecular interactions, such as hydrogen bonding, and confirm the dominant conformation (e.g., the specific chair form of the piperazine ring) present in the crystal lattice, which may differ from its behavior in solution.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are based on the fundamental principles of quantum mechanics and are used to determine the electronic structure and properties of molecules. For Ethyl 4-methylpiperazine-1-carboxylate, these methods can predict its stable conformation, spectroscopic signatures, and reactivity patterns.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-body systems. It is widely used for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. For this compound, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-31G(d,p), would be employed to determine its most stable three-dimensional structure. mdpi.com

The process of geometry optimization calculates the forces on each atom and adjusts their positions until a minimum on the potential energy surface is located. This results in precise predictions of bond lengths, bond angles, and dihedral angles. For instance, the piperazine (B1678402) ring is known to adopt a chair conformation, and DFT would confirm this as the most stable arrangement for this compound. The optimized geometry is the foundational step for all other computational property predictions.

Table 1: Illustrative Predicted Geometric Parameters for this compound using DFT (Note: This data is hypothetical and for illustrative purposes, as specific research on this compound is not publicly available. The values are based on typical bond lengths and angles for similar structures.)

| Parameter | Value |

|---|---|

| C-N (piperazine ring) Bond Length | ~1.46 Å |

| C-C (piperazine ring) Bond Length | ~1.53 Å |

| N-C (carboxylate) Bond Length | ~1.35 Å |

| C=O (carboxylate) Bond Length | ~1.21 Å |

| C-N-C (piperazine) Bond Angle | ~111° |

Ab initio methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. While computationally more intensive than DFT, methods like Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2) can be used to predict spectroscopic properties. mdpi.com For this compound, these calculations can simulate its vibrational spectra (Infrared and Raman).

By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This predicted spectrum can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to the stretching, bending, and twisting of its functional groups, such as the C=O stretch of the carboxylate group or the C-H vibrations of the methyl and ethyl groups.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO represents the ability to donate an electron, while the LUMO's energy indicates the ability to accept an electron. The energy gap between HOMO and LUMO (Egap = ELUMO – EHOMO) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net For this compound, the HOMO is expected to be localized around the electron-rich regions, such as the nitrogen atoms of the piperazine ring, while the LUMO might be centered on the electron-withdrawing carbonyl group of the ethyl carboxylate moiety.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It uses a color scale to identify electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions. researchgate.net In an MEP map of this compound, the oxygen atom of the carbonyl group would appear as a region of high negative potential (red), indicating a site prone to electrophilic attack. Conversely, the areas around the hydrogen atoms, particularly any N-H protons if present in related structures, would show positive potential (blue).

Intramolecular charge transfer (ICT) refers to the redistribution of electron density between different parts of a molecule upon electronic excitation. This phenomenon is often studied using time-dependent DFT (TD-DFT). For molecules with distinct electron-donating and electron-accepting groups, ICT can be a significant process. In this compound, the methyl-substituted piperazine ring can act as an electron-donating group, while the ethyl carboxylate functions as an electron-accepting group. Theoretical analysis can quantify the extent of charge transfer during electronic transitions, which is crucial for understanding the molecule's photophysical properties, such as fluorescence. nih.gov

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. These studies are fundamental in drug discovery and materials science.

To explore the potential biological activity of this compound, molecular docking simulations can be performed against various protein targets. The process involves placing the 3D structure of the compound (the ligand) into the binding site of a target protein and evaluating the interaction energy. nih.gov The results are often reported as a docking score or binding affinity (in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. nih.gov

Docking studies reveal the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, the carbonyl oxygen of the ethyl carboxylate group could act as a hydrogen bond acceptor with amino acid residues like lysine (B10760008) or arginine in a protein's active site. The methyl group and the aliphatic parts of the piperazine ring could engage in hydrophobic interactions with nonpolar residues like leucine (B10760876) or valine. nih.gov Such studies on related piperazine derivatives have shown their potential to bind to various biological targets, including enzymes and receptors. acgpubs.orgacgpubs.org

Table 2: Illustrative Molecular Docking Results for an Ethylpiperazine Scaffold Against a Hypothetical Protein Target (Note: This data is for illustrative purposes to show typical outputs of a docking study.)

| Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| This compound | -7.5 | ASP-125 | Hydrogen Bond |

| LEU-88 | Hydrophobic | ||

| PHE-210 | π-Alkyl |

Molecular Dynamics Simulations for Conformational Flexibility and Binding Stability

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing detailed information on their conformational flexibility and the stability of their interactions with biological targets. While specific MD studies on this compound are not extensively documented in publicly available literature, the conformational dynamics of the piperazine ring and its derivatives are well-studied, allowing for informed inferences.

MD simulations on more complex piperazine derivatives have demonstrated the stability of these compounds within protein binding sites. For instance, simulations of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives showed that the ligands maintained their structural integrity over a 100 ns simulation period, indicating stable binding. nih.gov Similarly, MD simulations of phenyl-piperazine scaffolds as eIF4A1 inhibitors revealed that the compounds remained stably bound in the ATP-binding site. nih.gov These studies underscore the capability of the piperazine scaffold to provide a stable anchor for pharmacophoric groups.

The conformational flexibility of this compound, particularly the orientation of the methyl and ethyl carboxylate groups, would be crucial for its interaction with a biological target. MD simulations could elucidate the preferred conformations in different solvent environments and within a binding pocket, as well as the energy barriers between different conformational states. Such studies would be invaluable for understanding its binding mode and for the rational design of analogues with improved binding affinity and stability.

Table 1: Representative Data from Molecular Dynamics Simulations of Piperazine Derivatives

| Derivative Class | Simulation Time (ns) | Key Finding | Reference |

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl | 100 | Ligands maintained structural integrity, affirming stability. | nih.gov |

| Phenyl-piperazine scaffolds (eIF4A1 inhibitors) | 300-1000 | Sustained interactions at key residues, stable in binding site. | nih.govnih.gov |

| Piperazine-2-carboxylic acid derivatives (Anti-Alzheimer) | Not Specified | Stable binding with H-bonding and hydrophobic interactions. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is instrumental in predicting the activity of new compounds and in understanding the structural features that are crucial for their biological function.

Development of Predictive Models for Biological Activity

Several QSAR studies have been successfully conducted on piperazine derivatives to predict their activity against various biological targets. These models are typically developed using statistical methods like multiple linear regression (MLR) to correlate molecular descriptors with biological activity, often expressed as IC50 or Ki values.

For example, a QSAR study on piperazine and keto-piperazine derivatives as renin inhibitors resulted in a statistically significant model with a correlation coefficient (R²) of 0.846 and a predictive R² (R²pred) of 0.821. openpharmaceuticalsciencesjournal.comresearchgate.net Another study on aryl alkanol piperazine derivatives with antidepressant activities yielded a robust 2D-QSAR model with an R² greater than 0.924. nih.gov These examples highlight the power of QSAR in developing predictive models for the biological activity of piperazine-containing compounds. The development of such models for this compound and its analogues could accelerate the discovery of new lead compounds for specific therapeutic targets.

The process involves calculating a wide range of molecular descriptors for a set of compounds with known activities. These descriptors are then used to build a regression model that can predict the activity of new, untested compounds. The statistical quality and predictive power of the QSAR models are rigorously validated using various internal and external validation techniques. researchgate.netopenpharmaceuticalsciencesjournal.com

Table 2: Examples of Predictive QSAR Models for Piperazine Derivatives

| Compound Series | Biological Activity | Statistical Parameter | Value | Reference |

| Piperazine and Keto-piperazine Derivatives | Renin Inhibition | R² | 0.846 | openpharmaceuticalsciencesjournal.comresearchgate.net |

| Q² | 0.818 | openpharmaceuticalsciencesjournal.comresearchgate.net | ||

| R²pred | 0.821 | openpharmaceuticalsciencesjournal.comresearchgate.net | ||

| Aryl Alkanol Piperazine Derivatives | 5-HT Reuptake Inhibition | r² | >0.924 | nih.gov |

| r²(-CV) | >0.870 | nih.gov | ||

| r²(-pred) | >0.890 | nih.gov |

R²: Coefficient of determination; Q²: Cross-validated R²; R²pred: Predictive R² for the external test set; r²: Correlation coefficient; r²(-CV): Cross-validated r².

Identification of Key Molecular Descriptors Influencing Activity

A crucial outcome of QSAR studies is the identification of molecular descriptors that have the most significant impact on the biological activity of the compounds. protoqsar.com These descriptors represent various aspects of the molecular structure, including constitutional, electronic, and topological properties.

In a QSAR study of piperazine and keto-piperazine derivatives as renin inhibitors, constitutional descriptors such as Sv (sum of atomic van der Waals volumes), nDB (number of double bonds), and nO (number of oxygen atoms) were found to be vital for the binding of the ligands to the renin enzyme. openpharmaceuticalsciencesjournal.comresearchgate.net For aryl alkanol piperazine derivatives with antidepressant activity, the descriptors influencing 5-hydroxytryptamine (5-HT) reuptake inhibition included Atype_C_6 (a type of atom-centered descriptor), Dipole-mag (dipole moment magnitude), S_sssCH (sum of E-state indices for >CH-), and Jurs-PNSA-3 (a partial negative surface area descriptor). nih.gov The noradrenaline (NA) reuptake inhibition activity was mainly controlled by descriptors such as HOMO (Highest Occupied Molecular Orbital energy), PMI-mag (principal moment of inertia magnitude), S_sssN (sum of E-state indices for >N-), and Shadow-XZ (a descriptor of molecular shape). nih.gov

These findings provide valuable insights into the structure-activity relationships of piperazine derivatives. For instance, the importance of descriptors related to molecular volume and the presence of specific atoms or functional groups can guide the modification of the lead compound to enhance its activity. The identification of key electronic descriptors like HOMO energy can inform about the molecule's reactivity and potential for interaction with the target. protoqsar.com

Table 3: Key Molecular Descriptors in QSAR Models of Piperazine Derivatives

| Descriptor Type | Descriptor | Influence on Activity | Reference |

| Constitutional | Sv (Sum of atomic van der Waals volumes) | Important for renin inhibition. | openpharmaceuticalsciencesjournal.comresearchgate.net |

| Constitutional | nDB (Number of double bonds) | Influences binding to renin. | openpharmaceuticalsciencesjournal.comresearchgate.net |

| Constitutional | nO (Number of oxygen atoms) | Affects renin inhibitory activity. | openpharmaceuticalsciencesjournal.comresearchgate.net |

| Electronic | HOMO (Highest Occupied Molecular Orbital energy) | Controls noradrenaline reuptake inhibition. | nih.gov |

| Electronic | Dipole-mag (Dipole moment magnitude) | Influences 5-HT reuptake inhibition. | nih.gov |

| Topological | Atype_C_6 | Affects 5-HT reuptake inhibition. | nih.gov |

| Topological | S_sssCH (Sum of E-state indices for >CH-) | Important for 5-HT reuptake inhibition. | nih.gov |

| Shape | Shadow-XZ | Controls noradrenaline reuptake inhibition. | nih.gov |

Biological and Pharmacological Research Applications of Ethyl 4 Methylpiperazine 1 Carboxylate and Its Derivatives

Role as a Pharmacophore in Drug Design

The ethyl 4-methylpiperazine-1-carboxylate moiety and, more broadly, the substituted piperazine (B1678402) ring, is recognized as a privileged pharmacophore in modern drug design. A pharmacophore is a specific arrangement of molecular features necessary for biological activity. The piperazine nucleus is valued for its ability to introduce a basic and hydrophilic group, which can optimize the pharmacokinetic properties of a drug candidate. nih.gov Its structural and conformational characteristics also allow it to act as a flexible scaffold, enabling the precise spatial arrangement of other pharmacophoric groups to interact effectively with biological targets. nih.gov

The versatility of the piperazine ring is demonstrated by its presence in numerous compounds designed for a wide range of therapeutic applications. nih.gov Researchers frequently modify the N-substituents on the piperazine ring to enhance potency and selectivity towards specific biological targets. nih.gov This strategic modification is a common approach in the development of new drugs targeting various conditions, including cancer, microbial infections, and central nervous system disorders. nih.govambeed.com For instance, the piperazine scaffold is a key component in the synthesis of novel quinazolinone derivatives explored for their antitumor activity and in pyrazole (B372694) derivatives investigated for analgesic and anti-inflammatory properties. ambeed.comnih.gov

Exploration of Therapeutic Potential in Various Disease Areas (General Categories)

Derivatives incorporating the piperazine carboxylate structure have shown significant promise in the field of neuropharmacology, particularly as anxiolytic and antidepressant agents. The piperazine chemical class includes established drugs with these properties, such as buspirone (B1668070) and trazodone. ug.edu.gh

Research into novel derivatives continues to yield promising results. For example, the compound 4-(1-phenyl-1H-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester (LQFM008) has demonstrated anxiolytic-like activity in animal models. documentsdelivered.com This effect is thought to be mediated through the serotonergic pathway, as it was counteracted by a 5-HT(1A) antagonist. documentsdelivered.com Another derivative, 2-(4-((1-Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate (LQFM192), also exhibited both anxiolytic-like and antidepressant-like activity, which was modulated by both serotonergic and GABAergic pathways. sigmaaldrich.com

Further studies have reinforced the role of the serotonergic system in the action of these compounds. The anxiolytic and antidepressant-like effects of tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104) were also found to be mediated by serotonergic pathways. ug.edu.gh Similarly, research on new arylpiperazine derivatives has confirmed anxiolytic effects involving direct participation of 5-HT1A receptors and indirect involvement of the GABAergic system. usp.org The development of selective antagonists for the melanocortin-4 (MC4) receptor, such as MCL0129, which contains a piperazine moiety, has also revealed potent anxiolytic- and antidepressant-like activities in various rodent models. bldpharm.com

Table 1: Investigated CNS Activity of Select Piperazine Derivatives

| Compound Name | Investigated Activity | Key Findings | Putative Mechanism |

| 4-(1-phenyl-1H-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester (LQFM008) | Anxiolytic-like | Showed anxiolytic-like activity in elevated plus maze and light-dark box tests. documentsdelivered.com | Involves the serotonergic pathway; antagonized by a 5-HT(1A) antagonist. documentsdelivered.com |

| 2-(4-((1-Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate (LQFM192) | Anxiolytic-like, Antidepressant-like | Demonstrated anxiolytic and antidepressant-like activity in mice. sigmaaldrich.com | Mediated by the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor. sigmaaldrich.com |

| tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104) | Anxiolytic-like, Antidepressant-like | Possesses anxiolytic and antidepressant-like properties in behavioral tests on mice. ug.edu.gh | Possibly mediated by serotonergic pathways. ug.edu.gh |

| N-(3-(4-(piperonyl)piperazin-1-yl)propyl)isonicotinamide (4p) & N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide (3o) | Anxiolytic-like | Confirmed anxiolytic effects in the elevated plus-maze test. usp.org | Direct 5-HT1A receptor participation and indirect GABAergic system involvement. usp.org |

| 1-[(S)-2-(4-Fluorophenyl)-2-(4-isopropylpiperadin-1-yl)ethyl]-4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazine (MCL0129) | Anxiolytic-like, Antidepressant-like | Reversed stress-induced anxiogenic-like effects and showed antidepressant potential. bldpharm.com | Potent and selective MC4 receptor antagonist. bldpharm.com |

The piperazine scaffold is integral to compounds investigated for their anti-inflammatory and neuroprotective capabilities. Piperazine derivatives are considered attractive candidates for developing new analgesic and anti-inflammatory drugs. ambeed.com

A notable example is 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), which has demonstrated both anti-nociceptive and anti-inflammatory effects in various animal models, including the formalin test and carrageenan-induced paw edema test. ambeed.com Its mechanism appears to involve the serotonergic pathway. ambeed.com Another derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), reduced paw edema and levels of pro-inflammatory cytokines IL-1β and TNF-α. Furthermore, new methyl salicylate (B1505791) derivatives bearing a piperazine moiety have exhibited potent anti-inflammatory activity, with some compounds showing efficacy comparable to or greater than aspirin (B1665792) and indomethacin (B1671933) at the same dose. acs.org

In the context of neuroprotection, derivatives of (4-ethyl-piperaz-1-yl)-phenylmethanone have shown strong neuroprotective properties against beta-amyloid-induced toxicity, a key factor in Alzheimer's disease. wipo.int These compounds were found to reverse ATP depletion in neuronal cells and inhibit glutamate-induced neurotoxicity. wipo.int Thiazolidine-4-carboxylic acid derivatives have also been shown to have a neuroprotective role by reversing oxidative stress and inflammatory cascades. Similarly, piperine, a natural alkaloid containing a piperidine (B6355638) ring (structurally related to piperazine), exerts protective effects on dopaminergic neurons through antioxidant, anti-apoptotic, and anti-inflammatory mechanisms in models of Parkinson's disease.

The search for novel antimicrobial agents has led to the synthesis and evaluation of numerous piperazine derivatives. These compounds have been tested against a variety of bacterial and fungal strains.

For instance, a series of 1-ethyl-6,8-difluoro-4-oxo-7(4-arylpiperazin-1-yl)-1,4-dihydro-quinoline-3-carboxylic acid derivatives were synthesized and evaluated for their antibacterial and antifungal activities, with some showing promising results. nih.gov In another study, newly synthesized N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) showed significant antibacterial activity, particularly against gram-negative bacteria like E. coli. nih.gov

Chalcones containing a piperazine moiety have also been found to be potentially active against Staphylococcus aureus and Escherichia coli. nih.gov Research on novel methyl or ethyl 1H-benzimidazole-5-carboxylates derivatives with amide or amidine groups revealed potent antibacterial activities, especially against methicillin-resistant S. aureus (MRSA) and methicillin-resistant S. epidermidis (MRSE). One study synthesized two new piperazine derivatives and found one to have a broad spectrum of action, inhibiting 48.27% of tested bacterial strains at a concentration of 6.25 mg/ml.

The piperazine scaffold is a common feature in the design of new anticancer agents. Numerous studies have reported the synthesis of piperazine-containing compounds with significant cytotoxic effects against various human tumor cell lines.

Novel hybrid chalcone (B49325) N-ethyl-piperazinyl amide derivatives of oleanonic and ursonic acids were synthesized, with some compounds exhibiting broad-spectrum growth inhibition against the NCI-60 cancer cell line panel. For example, one derivative showed average GI50 (50% growth inhibition) values of 1.03 µM across the panel. Another area of research involves quinazolinone derivatives; a series of 7-fluoro-6-(4-methyl-1-piperazinyl)-2-(thiosubstituted)-4(3H)-quinazolinones were synthesized as potential antitumor agents, with one promising candidate being screened against 60 human cancer cell lines. nih.gov

Vindoline, an alkaloid used in chemotherapy, has been conjugated with N-substituted piperazines, resulting in derivatives with significant antiproliferative effects. One such derivative, containing a 4-trifluoromethylphenyl substituent, was highly effective against colon cancer and CNS cancer cell lines. Similarly, 1,2,4-triazine (B1199460) derivatives bearing a piperazine amide moiety have shown moderate to excellent antitumor activity against c-Met addicted cancer cell lines, with one compound being more potent than reference drugs. The development of water-soluble analogues of camptothecin (B557342) led to CPT-11, a derivative containing a piperidino-piperidino moiety, which showed significant antitumor activity against a broad spectrum of murine tumors.

Table 2: Anticancer Activity of Select Piperazine Derivatives

| Derivative Class | Target/Cell Line | Key Findings |

| N-ethyl-piperazinyl amides of oleanonic and ursonic acids | NCI-60 panel | Compound 4 showed broad-spectrum activity with an average GI50 of 1.03 µM. |

| Vindoline-piperazine conjugates | Colon cancer (KM12) | Derivative 17 caused a growth rate reduction of -84.40%. |

| Vindoline-piperazine conjugates | CNS cancer (SF-539, SNB-75) | Derivative 17 achieved over -80% growth reduction. |

| Vindoline-piperazine conjugates | Melanoma (SK-MEL-5) | Derivative 17 showed a growth rate reduction of -98.17%. |

| 1,2,4-triazine derivatives | c-Met kinase addicted cancer lines (A549, HT-29, MKN-45) | Compound 3d showed potent inhibitory activity with IC50 values in the range of 0.01-0.31 µM. |

| Methyl piperazine incorporated phenyl benzamides | A-549, HCT-116, MIAPaCa-2 | Compound A-11 showed IC50 values of 5.71 µM (A-549) and 4.26 µM (HCT-116). |

The piperazine heterocycle is a key structural element in the development of new antimalarial agents, driven by the urgent need to combat drug-resistant strains of the malaria parasite, Plasmodium falciparum. documentsdelivered.com

Research has focused on incorporating the piperazine moiety into various chemical scaffolds. A series of piperazine-containing 4(1H)-quinolones were developed to enhance solubility and in vivo efficacy, with some compounds showing curative effects in animal models of malaria. ambeed.com The piperazinyl group was selected for its ability to improve aqueous solubility, a critical property for drug candidates. ambeed.com

The synthesis of piperazine-carboxamide derivatives has also been explored as a potential source of new antimalarial agents. documentsdelivered.com In one study, preliminary testing of 26 urea-based and 9 non-urea-based carboxamide derivatives showed that six compounds possessed antimalarial activity in the sub-micromolar to micromolar range against the 3D7 strain of P. falciparum. documentsdelivered.com The most active compound in this series had an in vitro activity of 0.574 μM. documentsdelivered.com Other research has identified quinoline-4-carboxamide derivatives with a 4-methylpiperazin-1-yl moiety that exhibit low nanomolar in vitro potency and excellent oral efficacy in mouse models of malaria. wipo.int These efforts highlight the importance of the piperazine core in designing novel compounds to address the challenge of malaria.

Other Therapeutic Areas (e.g., Enzyme Inhibition, Receptor Modulation)

Derivatives of the piperazine scaffold are widely investigated for their ability to modulate various biological targets, including enzymes and receptors, which are crucial in a range of therapeutic areas.

Enzyme Inhibition:

Piperazine-containing compounds have been identified as potent inhibitors of several key enzymes. A series of novel arylamide derivatives incorporating a piperazine moiety were designed and synthesized as tubulin polymerization inhibitors. nih.gov One compound, 16f (MY-1121) , demonstrated particularly strong inhibitory effects on liver cancer cells, with IC50 values in the nanomolar range. nih.gov

In the field of antibacterial research, acetyl-CoA carboxylase (ACC) has been identified as a valid target. nih.gov A compound known as SABA1 (ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate) was shown to inhibit biotin (B1667282) carboxylase (BC), an enzyme component of ACC, representing a potential new class of antibiotics. nih.gov

Furthermore, new thiazolidin-4-one derivatives have been synthesized and evaluated for their inhibitory properties against metabolic enzymes like human carbonic anhydrase (hCA-I and hCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.net Several of these synthetic analogs showed potent inhibition, with Ki values in the nanomolar range against hCA-I and hCA-II. researchgate.net Similarly, novel N-substituted sulfonyl amides with a 1,3,4-oxadiazol motif have been developed as multi-target inhibitors of acetylcholinesterase and carbonic anhydrase. nih.gov

Receptor Modulation:

The piperazine scaffold is a cornerstone in the development of ligands for various neurotransmitter receptors. ijrrjournal.com Many piperazine derivatives exhibit central pharmacological activity by interacting with the monoamine pathway. researchgate.netnih.gov They have been successfully developed into drugs with antipsychotic, antidepressant, and anxiolytic properties. nih.gov

Research has focused on their activity at serotonin (B10506) (5-HT), dopamine (B1211576) (D), and adrenergic receptors. For example, a series of substituted 4-aryl-piperazine-ethyl heteroarylcarboxamides were tested for their binding affinity to serotonin 5-HT1A and dopamine D4.2 receptors. researchgate.net One derivative, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (17) , exhibited very high affinity and selectivity for the dopamine D4 receptor over the D2 receptor. researchgate.net Other research has explored the modulation of the gamma-Aminobutyrate-A (GABAA) receptor by 3-aryl-1-(arylsulfonyl)-1,4,5,6-tetrahydropyridazines, a class of compounds whose modulatory activity was enhanced by the presence of GABA. nih.gov

The following table summarizes the enzymatic and receptor modulation activities of selected piperazine derivatives.

| Compound/Derivative Class | Target | Activity | Key Findings | Reference |

|---|---|---|---|---|

| Arylamide piperazine derivatives (e.g., 16f) | Tubulin | Inhibition of polymerization | IC50 values of 89.42 nM (SMMC-7721) and 91.62 nM (HuH-7) for liver cancer cells. | nih.gov |

| SABA1 | Biotin Carboxylase (BC) | Inhibition | Inhibits BC in the presence of ADP; potential antibacterial agent. | nih.gov |

| Thiazolidin-4-one derivatives | hCA-I, hCA-II, AChE, BChE | Inhibition | Potent inhibition with Ki values in the nanomolar range for hCA isoforms. | researchgate.net |

| N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (17) | Dopamine D4 Receptor | High-affinity binding | IC50 value of 0.057 nM with >10,000-fold selectivity over D2 receptors. | researchgate.net |

| 3-aryl-1-(arylsulfonyl)-1,4,5,6-tetrahydropyridazines | GABAA Receptor | Allosteric Modulation | Act as agonists or partial agonists; activity enhanced by GABA. | nih.gov |